molecular formula C7H4F2N2S B8700828 2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO-

2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO-

Cat. No.: B8700828
M. Wt: 186.18 g/mol
InChI Key: YTQXVSYNOOAPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- is a heterocyclic compound that features a benzimidazole core substituted with mercapto and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- typically involves the reaction of 4,6-difluoro-2-nitroaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sulfuric Acid: Used as a catalyst in cyclization reactions.

    Acetic Acid: Commonly used as a solvent in these reactions.

Major Products:

    Fluorinated Derivatives:

Mechanism of Action

The mechanism of action of 2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- is not fully understood. its biological activity is believed to be influenced by the presence of fluorine atoms, which can enhance the compound’s interaction with biological targets. The mercapto group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    2-Mercapto-5,6-difluorobenzimidazole: Similar in structure but with different fluorine substitution patterns.

    4,6-Difluorobenzimidazole: Lacks the mercapto group, resulting in different chemical properties and reactivity.

Uniqueness: 2H-BENZIMIDAZOLE-2-THIONE, 4,6-DIFLUORO-1,3-DIHYDRO- is unique due to the specific positioning of the fluorine and mercapto groups, which confer distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C7H4F2N2S

Molecular Weight

186.18 g/mol

IUPAC Name

4,6-difluoro-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12)

InChI Key

YTQXVSYNOOAPJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)N2)F)F

Origin of Product

United States

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